molecular formula C49H56O26 B14755233 Hemiphroside B Nonaacetate

Hemiphroside B Nonaacetate

Cat. No.: B14755233
M. Wt: 1061.0 g/mol
InChI Key: LDRYJMGKCCNYBN-NBSQHELQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hemiphroside B Nonaacetate can be synthesized through a series of acetylation reactions. The process involves the acetylation of Hemiphroside B, a naturally occurring compound, using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and requires careful monitoring to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while maintaining the purity and yield of the product. This is achieved through optimized reaction conditions, including controlled temperature, pressure, and the use of high-purity reagents. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Hemiphroside B Nonaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hemiphroside B Nonaacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hemiphroside B Nonaacetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Hemiphroside B Nonaacetate belongs to the class of coumaric acids and derivatives. Similar compounds include:

Uniqueness: this compound’s extensive acetylation enhances its stability and reactivity, making it a unique compound for studying acetylation reactions and their biological effects .

Properties

Molecular Formula

C49H56O26

Molecular Weight

1061.0 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate

InChI

InChI=1S/C49H56O26/c1-23(50)62-21-39-42(68-29(7)56)44(69-30(8)57)47(71-32(10)59)49(73-39)75-45-43(74-41(60)16-13-33-11-14-35(64-25(3)52)37(19-33)66-27(5)54)40(22-63-24(2)51)72-48(46(45)70-31(9)58)61-18-17-34-12-15-36(65-26(4)53)38(20-34)67-28(6)55/h11-16,19-20,39-40,42-49H,17-18,21-22H2,1-10H3/b16-13+/t39-,40-,42-,43-,44+,45+,46-,47-,48-,49+/m1/s1

InChI Key

LDRYJMGKCCNYBN-NBSQHELQSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)/C=C/C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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